Icg-cbt
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Overview
Description
ICG-CBT is a compound that is a mixture of Indocyanine Green and Cetyltrimethylammonium Bromide. Indocyanine Green is a near-infrared fluorescent dye, while Cetyltrimethylammonium Bromide is a quaternary ammonium surfactant. The combination of these two compounds results in a versatile fluorescent dye that can be used for various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICG-CBT involves the combination of Indocyanine Green and Cetyltrimethylammonium Bromide. Indocyanine Green is synthesized through a multi-step process that involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 2,3,3-trimethyl-3H-indole, followed by the reaction with 1,3-propanesultone to form the sulfonate group. Cetyltrimethylammonium Bromide is synthesized by the reaction of cetyl alcohol with trimethylamine and hydrobromic acid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of Indocyanine Green and Cetyltrimethylammonium Bromide, followed by their combination under controlled conditions. The process ensures high purity and consistency of the final product, which is essential for its use in scientific and medical applications .
Chemical Reactions Analysis
Types of Reactions
ICG-CBT undergoes various chemical reactions, including:
Oxidation: Indocyanine Green can undergo oxidation reactions, leading to the formation of non-fluorescent products.
Reduction: Reduction reactions can restore the fluorescence of oxidized Indocyanine Green.
Substitution: The sulfonate group in Indocyanine Green can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols
Major Products Formed
Oxidation: Non-fluorescent products.
Reduction: Restored fluorescent Indocyanine Green.
Substitution: Various substituted derivatives of Indocyanine Green
Scientific Research Applications
ICG-CBT has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye for studying chemical reactions and molecular interactions.
Biology: Applied in cell imaging and tracking, as well as in studying cellular processes.
Medicine: Utilized in diagnostic imaging, such as in angiography and tumor detection.
Industry: Employed in quality control and process monitoring due to its fluorescent properties
Mechanism of Action
The mechanism of action of ICG-CBT involves the absorption of near-infrared light by Indocyanine Green, which then emits fluorescence. This fluorescence can be used to visualize and track biological processes. The molecular targets include cellular structures and tissues, and the pathways involved include the generation of reactive oxygen species and photothermal effects .
Comparison with Similar Compounds
ICG-CBT is unique due to its combination of Indocyanine Green and Cetyltrimethylammonium Bromide, which enhances its stability and fluorescence properties. Similar compounds include:
Indocyanine Green: A near-infrared fluorescent dye used in medical imaging.
Cetyltrimethylammonium Bromide: A surfactant used in various industrial applications.
Fluorescein: Another fluorescent dye used in biological and medical research .
This compound stands out due to its enhanced stability and versatility in various applications, making it a valuable tool in scientific research and medical diagnostics .
Properties
Molecular Formula |
C55H57N5O5S2 |
---|---|
Molecular Weight |
932.2 g/mol |
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-[(2-cyano-1,3-benzothiazol-6-yl)oxy]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C55H57N5O5S2/c1-54(2)48(23-9-6-5-7-10-24-49-55(3,4)53-43-22-15-13-20-40(43)27-31-46(53)60(49)34-17-18-36-67(62,63)64)59(45-30-26-39-19-12-14-21-42(39)52(45)54)33-16-8-11-25-50(61)57-32-35-65-41-28-29-44-47(37-41)66-51(38-56)58-44/h5-7,9-10,12-15,19-24,26-31,37H,8,11,16-18,25,32-36H2,1-4H3,(H-,57,61,62,63,64) |
InChI Key |
FPDBLVFQAKXCGF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOC4=CC5=C(C=C4)N=C(S5)C#N)/C=C/C=C/C=C/C=C\6/C(C7=C(N6CCCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOC4=CC5=C(C=C4)N=C(S5)C#N)C=CC=CC=CC=C6C(C7=C(N6CCCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)C |
Origin of Product |
United States |
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